molecular formula C21H28N2O5 B14724604 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea CAS No. 5467-91-4

1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No.: B14724604
CAS No.: 5467-91-4
M. Wt: 388.5 g/mol
InChI Key: BFGSNXDOSDEWHG-UHFFFAOYSA-N
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Description

1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea: is an organic compound with the molecular formula C21H28N2O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety through ethyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Chemistry: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to its specific arrangement of functional groups and linkers. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

5467-91-4

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea

InChI

InChI=1S/C21H28N2O5/c1-25-17-7-5-15(13-19(17)27-3)9-11-22-21(24)23-12-10-16-6-8-18(26-2)20(14-16)28-4/h5-8,13-14H,9-12H2,1-4H3,(H2,22,23,24)

InChI Key

BFGSNXDOSDEWHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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